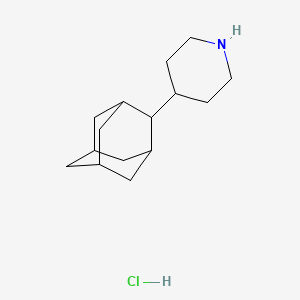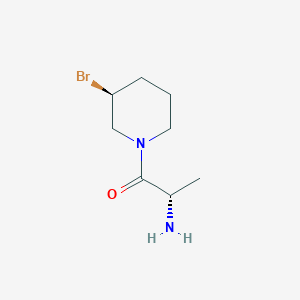![molecular formula C8H7ClN2OS B11757433 4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine](/img/structure/B11757433.png)
4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine is a heterocyclic compound that belongs to the thiazolo[4,5-c]pyridine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a thiazole ring fused to a pyridine ring, with a chloro substituent at the 4-position and a methoxymethyl group at the 2-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine typically involves the annulation of a thiazole ring to a pyridine ring. One common method starts with the preparation of a thiazole intermediate, which is then reacted with a pyridine derivative under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the formation of the thiazolo[4,5-c]pyridine scaffold .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques to isolate the final product .
化学反応の分析
Types of Reactions
4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituent at the 4-position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
科学的研究の応用
4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as a pharmacophore in the development of new drugs with antimicrobial, anti-inflammatory, and anticancer activities.
Biological Studies: It is used in studies to understand the interactions between thiazolo[4,5-c]pyridine derivatives and biological targets, such as enzymes and receptors.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
作用機序
4-クロロ-2-(メトキシメチル)チアゾロ[4,5-c]ピリジンの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。この化合物は、これらの標的に結合してその活性を調節し、さまざまな生物学的効果をもたらす可能性があります。 たとえば、炎症やがんの進行に関与する特定の酵素の活性を阻害することで、抗炎症効果や抗がん効果を発揮する可能性があります .
類似化合物との比較
類似化合物
チアゾロ[4,5-b]ピリジン: これらの化合物は構造が似ていますが、チアゾール環の縮合位置が異なります。
チアゾロ[5,4-b]ピリジン: チアゾール環とピリジン環の縮合パターンが異なる別のクラスの化合物です.
独自性
4-クロロ-2-(メトキシメチル)チアゾロ[4,5-c]ピリジンは、その特定の置換パターンにより独自であり、これはその生物活性と化学反応性に影響を与える可能性があります。 クロロ基とメトキシメチル基の存在は、生物学的標的との相互作用を強化し、その薬物動態的特性を向上させる可能性があります .
特性
分子式 |
C8H7ClN2OS |
|---|---|
分子量 |
214.67 g/mol |
IUPAC名 |
4-chloro-2-(methoxymethyl)-[1,3]thiazolo[4,5-c]pyridine |
InChI |
InChI=1S/C8H7ClN2OS/c1-12-4-6-11-7-5(13-6)2-3-10-8(7)9/h2-3H,4H2,1H3 |
InChIキー |
FENKVFUVDQNQIO-UHFFFAOYSA-N |
正規SMILES |
COCC1=NC2=C(S1)C=CN=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Bromopyrazolo[1,5-a]pyrazine](/img/structure/B11757363.png)
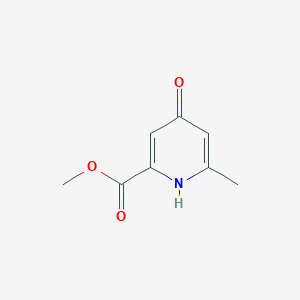
![[5-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl acetate](/img/structure/B11757379.png)
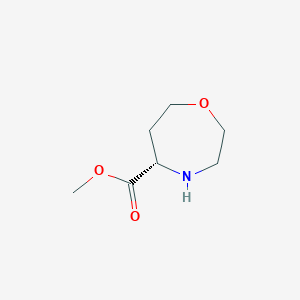
![2-Methoxy-5-methyl-8,9-dihydro-5H-pyrido[3,2-b]azepin-6(7H)-one](/img/structure/B11757390.png)
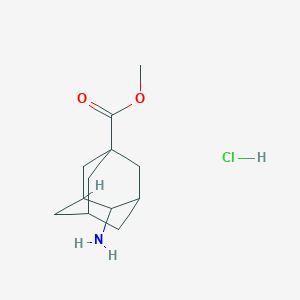
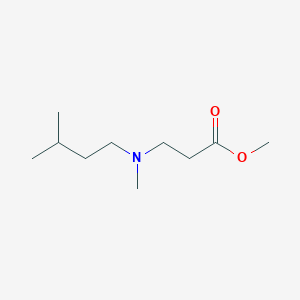
![[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11757401.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11757405.png)


